

# Application Notes: 1-Bromo-3-tert-butylbenzene in the Development of Novel Fungicides

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## Compound of Interest

Compound Name: **1-Bromo-3-tert-butylbenzene**

Cat. No.: **B1267464**

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## Introduction

**1-Bromo-3-tert-butylbenzene** is a versatile aromatic building block in organic synthesis, particularly in the development of novel agrochemicals.<sup>[1][2][3]</sup> Its distinct substitution pattern, featuring a reactive bromine atom and a sterically bulky tert-butyl group, allows for its strategic incorporation into complex molecular scaffolds. This intermediate is particularly valuable in the synthesis of fungicides, where the 3-tert-butylphenyl moiety can confer desirable properties such as enhanced efficacy, target affinity, and favorable physicochemical characteristics.

These application notes detail the use of **1-bromo-3-tert-butylbenzene** as a precursor for the synthesis of a potent pyrazole-4-carboxamide fungicide, a class of compounds known to act as Succinate Dehydrogenase Inhibitors (SDHIs).<sup>[4][5][6]</sup> The protocols provided are based on established synthetic methodologies and biological evaluations to guide researchers in the development of new fungicidal agents.

## Application in Fungicide Synthesis: N-(3-tert-butylphenyl)-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

A key application of **1-bromo-3-tert-butylbenzene** is in the synthesis of N-aryl pyrazole carboxamides, a class of fungicides that target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. The 3-tert-butylphenyl group is a critical pharmacophore in several potent SDHI fungicides.

The synthesis of the target fungicide, N-(3-tert-butylphenyl)-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, is a multi-step process that begins with the conversion of **1-bromo-3-tert-butylbenzene** to 3-tert-butylaniline. This aniline derivative is then coupled with a pyrazole carboxylic acid to form the final active ingredient.

## Quantitative Data: Fungicidal Activity

The following table summarizes the in vitro fungicidal activity of a representative N-(3-tert-butylphenyl) pyrazole carboxamide against various plant pathogenic fungi. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits 50% of fungal growth.

Compound	Target Fungus	EC50 ( $\mu\text{g/mL}$ )	Reference Fungicide (Boscalid) EC50 ( $\mu\text{g/mL}$ )
N-(3-tert-butylphenyl)-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide	Alternaria solani	3.06	Not Reported
N-(3-tert-butylphenyl)-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide	Fusarium oxysporum	>100	Not Reported
N-(3-tert-butylphenyl)-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide	Botrytis cinerea	15.8	Not Reported
N-(3-tert-butylphenyl)-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide	Sclerotinia sclerotiorum	8.24	Not Reported

Table 1: In vitro fungicidal activity of a representative N-(3-tert-butylphenyl) pyrazole carboxamide. Data is derived from analogous compounds described in scientific literature.[\[4\]](#)

## Experimental Protocols

# Protocol 1: Synthesis of 3-tert-butylaniline from 1-Bromo-3-tert-butylbenzene (Buchwald-Hartwig Amination)

Objective: To synthesize the key intermediate, 3-tert-butylaniline, from **1-bromo-3-tert-butylbenzene**.

Materials:

- **1-Bromo-3-tert-butylbenzene**
- Benzophenone imine
- Sodium tert-butoxide
- Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
- Racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)
- Toluene, anhydrous
- Hydrochloric acid (HCl), 2 M
- Diethyl ether
- Sodium sulfate (Na2SO4), anhydrous
- Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a dry round-bottom flask under an inert atmosphere, add Pd2(dba)3 (1.5 mol%) and rac-BINAP (2.0 mol%).
- Add anhydrous toluene to the flask and stir the mixture for 10 minutes at room temperature.

- Add **1-bromo-3-tert-butylbenzene** (1.0 eq), benzophenone imine (1.2 eq), and sodium tert-butoxide (1.4 eq).
- Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and add 2 M HCl. Stir vigorously for 1 hour.
- Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>.
- Concentrate the organic phase under reduced pressure to obtain the crude 3-tert-butylaniline.
- Purify the crude product by flash column chromatography on silica gel to yield pure 3-tert-butylaniline.

## Protocol 2: Synthesis of N-(3-tert-butylphenyl)-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Objective: To synthesize the final fungicidal compound by coupling 3-tert-butylaniline with 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride.

Materials:

- 3-tert-butylaniline
- 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
- Triethylamine (Et<sub>3</sub>N)
- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution

- Brine
- Magnesium sulfate (MgSO<sub>4</sub>), anhydrous
- Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

**Procedure:**

- Dissolve 3-tert-butylaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane in a round-bottom flask at 0 °C.
- Slowly add a solution of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
- Upon completion, wash the reaction mixture with saturated NaHCO<sub>3</sub> solution, water, and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub> and concentrate under reduced pressure.
- Purify the crude product by recrystallization or flash column chromatography to obtain the target compound.

## Protocol 3: In Vitro Antifungal Bioassay

**Objective:** To evaluate the fungicidal activity of the synthesized compound against various plant pathogenic fungi.

**Materials:**

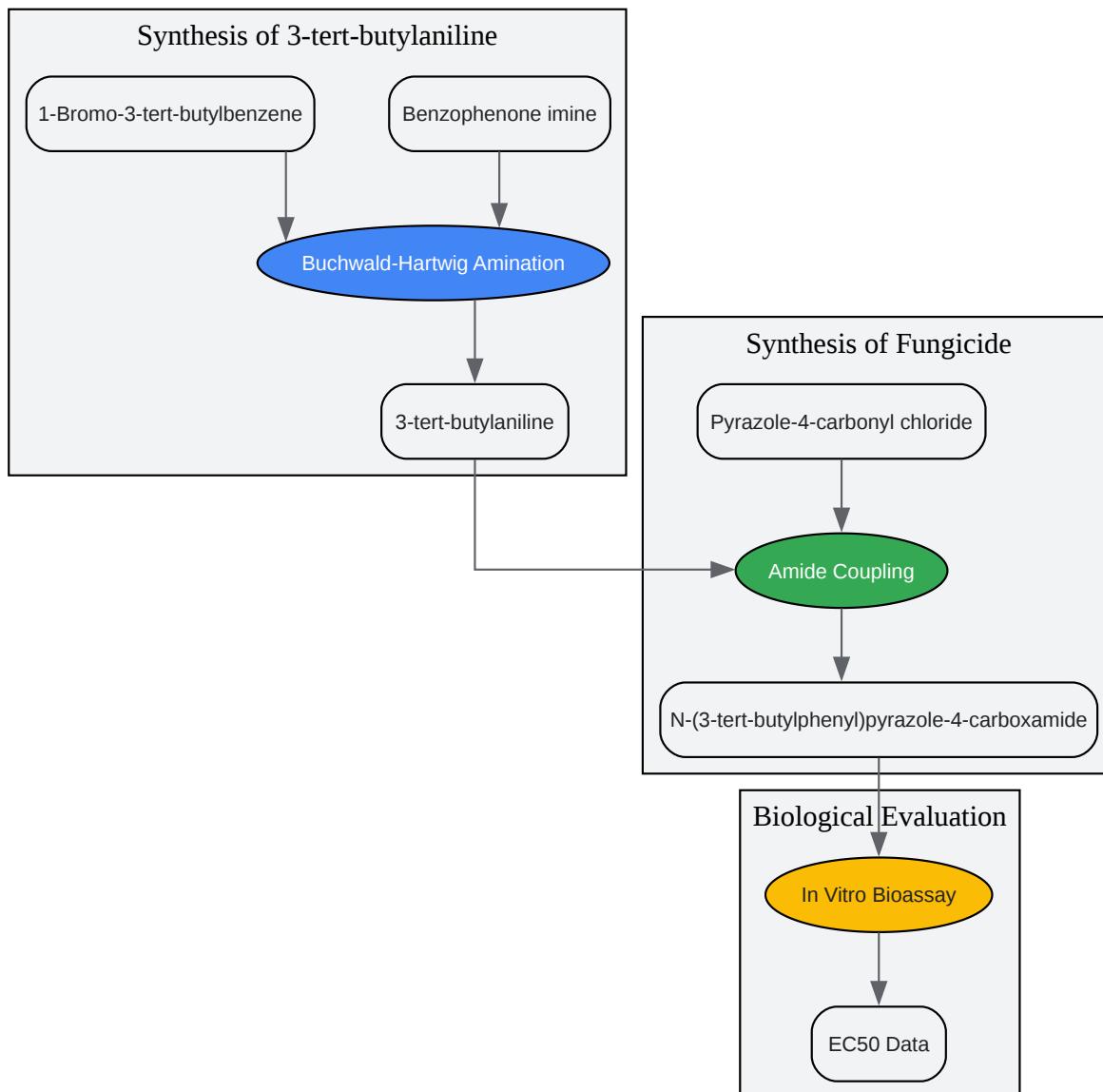
- Synthesized N-(3-tert-butylphenyl) pyrazole carboxamide
- Potato Dextrose Agar (PDA) medium
- Cultures of target fungi (e.g., *Alternaria solani*, *Fusarium oxysporum*)
- Dimethyl sulfoxide (DMSO)

- Sterile petri dishes
- Incubator

**Procedure:**

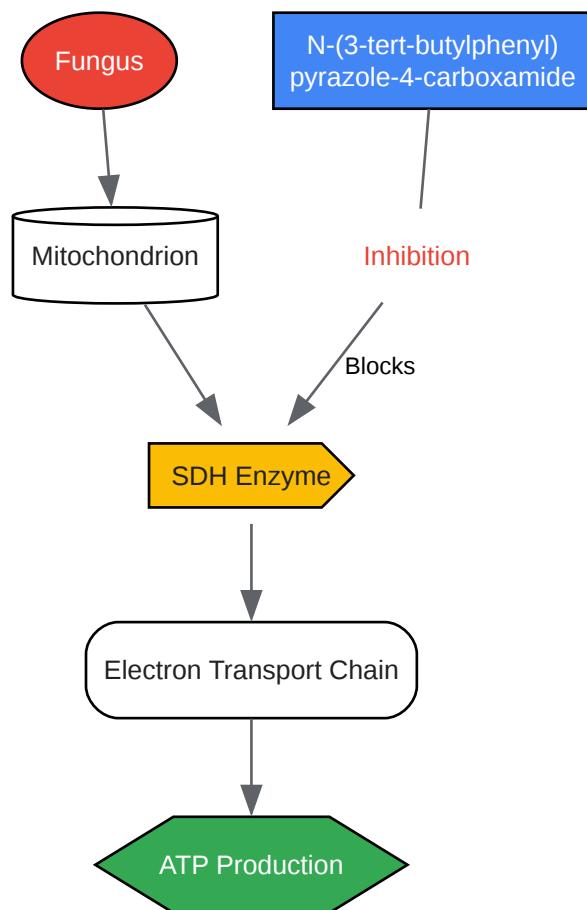
- Prepare stock solutions of the test compound in DMSO.
- Incorporate appropriate concentrations of the test compound into molten PDA medium.
- Pour the amended PDA into sterile petri dishes and allow it to solidify.
- Inoculate the center of each plate with a mycelial plug (5 mm diameter) from a fresh culture of the target fungus.
- Plates with PDA containing only DMSO serve as the control.
- Incubate the plates at  $25 \pm 2$  °C in the dark.
- Measure the colony diameter after a specified incubation period (e.g., 3-5 days).
- Calculate the percentage of mycelial growth inhibition using the formula:  $\text{Inhibition (\%)} = [(dc - dt) / dc] \times 100$  where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
- Determine the EC50 value by probit analysis of the inhibition data at various concentrations.

## Visualizations



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Caption: Synthetic and evaluation workflow for a fungicide derived from **1-Bromo-3-tert-butylbenzene**.

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Caption: Mode of action of SDHI fungicides.

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